N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide, also known as UMB 425, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in the immune system and peripheral tissues.
Mécanisme D'action
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may be responsible for the compound's potential applications in the treatment of autoimmune diseases and inflammatory disorders. In addition, activation of the CB2 receptor has been shown to have neuroprotective and anticancer effects, which may be responsible for the compound's potential applications in the treatment of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects. These effects are primarily mediated through the activation of the CB2 receptor, which is expressed in the immune system and peripheral tissues. Activation of the CB2 receptor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which may be responsible for the compound's anti-inflammatory and immunomodulatory effects. In addition, activation of the CB2 receptor has been shown to protect against neuronal damage and cell death, which may be responsible for the compound's neuroprotective effects. Finally, activation of the CB2 receptor has been shown to induce apoptosis and inhibit cell proliferation, which may be responsible for the compound's anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of specific cell types and tissues. In addition, this compound has been shown to have low toxicity and good stability, which makes it a safe and reliable tool for studying the effects of CB2 receptor activation. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
Orientations Futures
There are several future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide. One direction is to further investigate the compound's potential applications in the treatment of autoimmune diseases and inflammatory disorders, as well as its potential use as an immunomodulatory agent. Another direction is to explore the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential use as a neuroprotective agent. Finally, there is a need for further research on the compound's anticancer effects and its potential use as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide to yield the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with ethylenediamine to yield the final product. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been studied extensively for its potential applications in various fields of research, including immunology, neurology, and oncology. In immunology, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. In neurology, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anticancer effects and may have potential applications in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-6-5-11(9-13(12)22-2)16(7-3-4-8-16)10-18-15(20)14(17)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARRRHSGHIOUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.